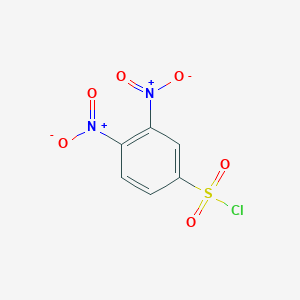
3,4-Dinitrobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dinitrobenzenesulfonyl chloride (DNBS) is a chemical compound widely used in scientific research as a reagent for the detection and quantification of amino acids and peptides. It is a yellow crystalline powder with a chemical formula of C6H3N2O5SCl. DNBS is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and analytical chemistry. In
作用機序
3,4-Dinitrobenzenesulfonyl chloride reacts with the amino group of amino acids and peptides to form a stable sulfonamide derivative. The reaction proceeds through the formation of an intermediate imidic acid that reacts with thionyl chloride to form the final product. The reaction is highly selective for primary amino groups and does not react with secondary or tertiary amino groups. The reaction is also highly specific for amino acids and peptides and does not react with other compounds in biological samples.
生化学的および生理学的効果
3,4-Dinitrobenzenesulfonyl chloride is a stable compound that does not have any significant biochemical or physiological effects. It is a reagent that is used to detect and quantify amino acids and peptides in biological samples. 3,4-Dinitrobenzenesulfonyl chloride is not metabolized by the body and is excreted unchanged in the urine.
実験室実験の利点と制限
3,4-Dinitrobenzenesulfonyl chloride is a versatile reagent that has several advantages for lab experiments. It is highly selective for primary amino groups and does not react with other compounds in biological samples. 3,4-Dinitrobenzenesulfonyl chloride is also a stable compound that can be stored for long periods without degradation. However, 3,4-Dinitrobenzenesulfonyl chloride has some limitations for lab experiments. It requires a high concentration of amino acids or peptides for detection, and the reaction is sensitive to pH and temperature. 3,4-Dinitrobenzenesulfonyl chloride also reacts with some amino acids and peptides more slowly than others, which can lead to inaccurate quantification.
将来の方向性
3,4-Dinitrobenzenesulfonyl chloride has several potential future directions for scientific research. One area of research is the development of new reagents that can detect and quantify other compounds in biological samples. Another area of research is the use of 3,4-Dinitrobenzenesulfonyl chloride in the synthesis of peptides and proteins for therapeutic applications. 3,4-Dinitrobenzenesulfonyl chloride can also be used to study the structure and function of proteins and peptides by identifying amino acid residues involved in protein-protein interactions. Finally, 3,4-Dinitrobenzenesulfonyl chloride can be used to study the role of amino acids and peptides in disease states, such as cancer and neurodegenerative diseases.
合成法
3,4-Dinitrobenzenesulfonyl chloride can be synthesized by reacting 3,4-dinitrobenzenesulfonic acid with thionyl chloride in the presence of a catalytic amount of DMF (dimethylformamide). The reaction proceeds at room temperature and yields 3,4-Dinitrobenzenesulfonyl chloride as a yellow crystalline powder. The synthesis of 3,4-Dinitrobenzenesulfonyl chloride is a straightforward process, and the compound is commercially available.
科学的研究の応用
3,4-Dinitrobenzenesulfonyl chloride is widely used in scientific research as a reagent for the detection and quantification of amino acids and peptides. 3,4-Dinitrobenzenesulfonyl chloride reacts with the amino group of amino acids and peptides to form a stable sulfonamide derivative that can be easily detected and quantified using UV-visible spectroscopy. 3,4-Dinitrobenzenesulfonyl chloride has been used to study the amino acid composition of proteins, the synthesis of peptides, and the identification of amino acid residues involved in protein-protein interactions.
特性
CAS番号 |
100367-66-6 |
|---|---|
製品名 |
3,4-Dinitrobenzenesulfonyl chloride |
分子式 |
C6H3ClN2O6S |
分子量 |
266.62 g/mol |
IUPAC名 |
3,4-dinitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClN2O6S/c7-16(14,15)4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H |
InChIキー |
CFCJOWCTJBGWMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
Benzenesulfonoyl chloride, 3,4-dinitro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



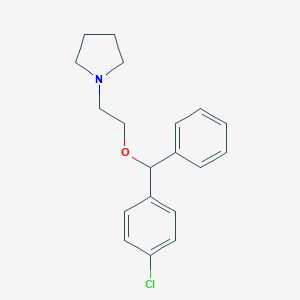
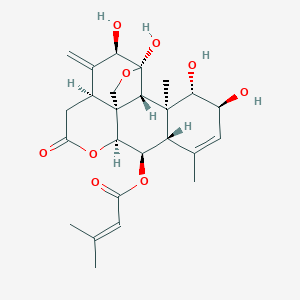
![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)
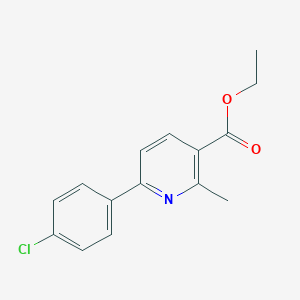
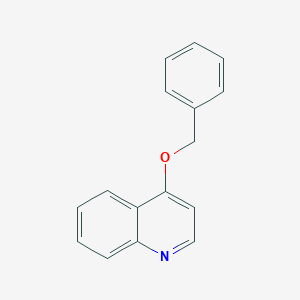
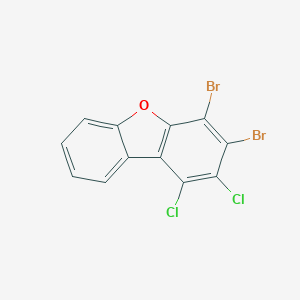
![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)
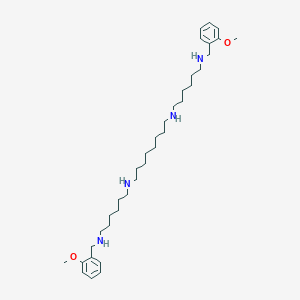
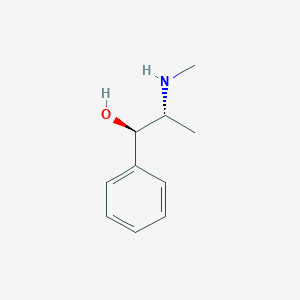
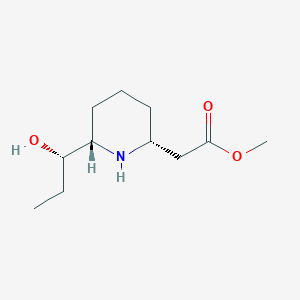
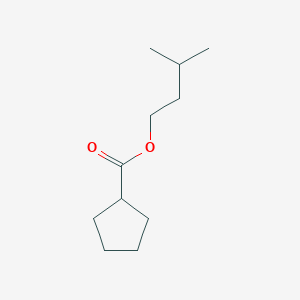
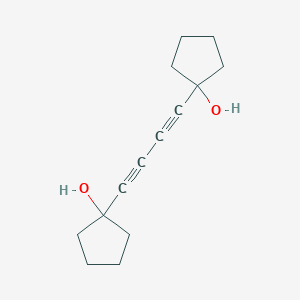
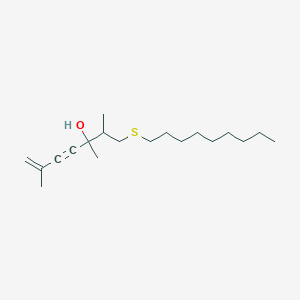
![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)